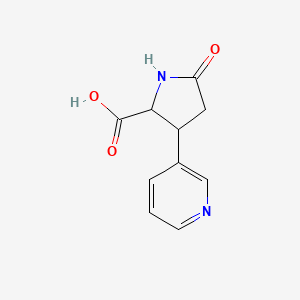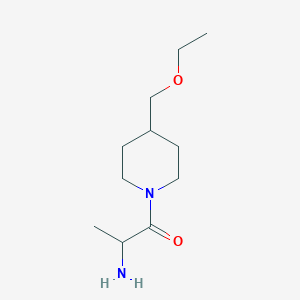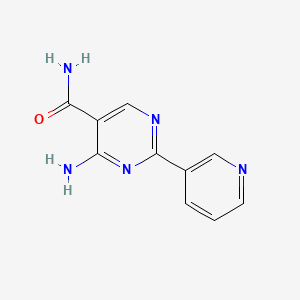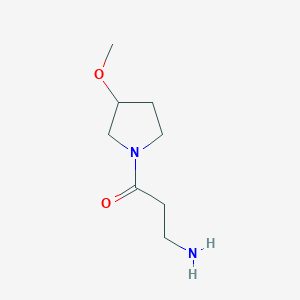![molecular formula C20H14O B1473984 1-[(2-Propynyloxy)methyl]pyrene CAS No. 1115084-83-7](/img/structure/B1473984.png)
1-[(2-Propynyloxy)methyl]pyrene
説明
“1-[(2-Propynyloxy)methyl]pyrene” is a chemical compound with the molecular formula C20H14O . It is a solid substance that appears as a white to light yellow powder or crystal .
Molecular Structure Analysis
The molecular weight of “this compound” is 270.33 . The compound has one hydrogen bond acceptor, no hydrogen bond donors, and four freely rotating bonds . Its ACD/LogP value is 5.39, indicating its lipophilicity .
Physical And Chemical Properties Analysis
“this compound” is a solid at 20°C . It has a melting point range of 83.0 to 87.0°C . The compound’s density is approximately 1.2 g/cm³ , and its molar refractivity is 90.9 cm³ . The compound’s surface tension is 59.2 dyne/cm, and its molar volume is 217.9 cm³ .
科学的研究の応用
Fluorescent Sensing of Nitroaromatic Explosives
1-[(2-Propynyloxy)methyl]pyrene has been utilized in the synthesis of pyrene-linked PBEMA microspheres, which exhibit intense green-blue excimer emission. These microspheres are extremely sensitive to aromatic nitro compounds, such as TNT, DNT, and TNP, in aqueous media, allowing for their detection through fluorescence quenching effects (Turhan et al., 2018).
Noncovalent Sidewall Functionalization of Carbon Nanotubes
Pyrene-containing polymers, such as those using this compound derivatives, have been developed for noncovalent sidewall functionalization of multiwalled carbon nanotubes (MWNTs). This functionalization enhances the dispersibility of MWNTs in various organic solvents, offering potential applications in material science and nanotechnology (Lou et al., 2004).
Probing Local Polarity of Pyrene-Labeled Macromolecules
Derivatives of this compound have been designed to replace traditional fluorescent labels for probing the internal dynamics and interior polarity of macromolecules. These derivatives are sensitive to solvent polarity and are capable of forming excimers, providing valuable insights into the behavior of macromolecules in various environments (Farhangi & Duhamel, 2016).
Enhancing Physical Properties of Poly(Methyl Methacrylate)
Pyrene-functionalized copolymers have been synthesized and used for the modification of graphene oxide. These copolymers, incorporating this compound units, improve the mechanical, optical, and thermal properties of poly(methyl methacrylate), demonstrating potential in applications like organic light-emitting diodes and organic photovoltaics (Song, Wan, & Zhang, 2015).
Studies on Excited-State Dynamics
Research on the excited-state dynamics of covalently linked systems involving this compound derivatives has provided insights into the photoexcitation processes. This research is crucial for understanding the photophysics of these compounds, which has implications in photochemistry and materials science (Gritsan et al., 2009).
Liquid Crystallinity and Electrical Conductivity
Multifunctional polyacetylenes carrying polynuclear aromatic pendants, including this compound, have been developed. These materials exhibit liquid crystallinity, light emission, and electrical conductivity, making them suitable for diverse applications such as hybridization with carbon nanotubes and electronics (Yuan et al., 2009).
Safety and Hazards
特性
IUPAC Name |
1-(prop-2-ynoxymethyl)pyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O/c1-2-12-21-13-17-9-8-16-7-6-14-4-3-5-15-10-11-18(17)20(16)19(14)15/h1,3-11H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLBHJYVJNAPAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1115084-83-7 | |
| Record name | 1-[(2-Propynyloxy)methyl]pyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





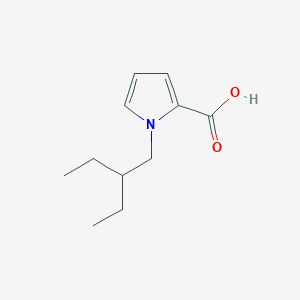
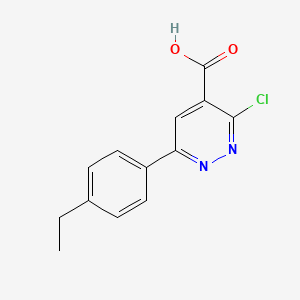
![2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B1473909.png)

![3-[(4-Fluorophenyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B1473912.png)
![1-[(1-methyl-1H-pyrrol-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1473913.png)
